C18-Peg5-nhs
Description
Structural Characterization of C18-PEG5-NHS
Molecular Architecture of this compound Conjugates
This compound comprises three distinct domains: a hydrophobic octadecyl (C18) chain, a hydrophilic polyethylene glycol (PEG5) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.
Hydrocarbon Chain Configuration (C18)
The C18 chain is a saturated 18-carbon alkyl group ($$ \text{CH}3(\text{CH}2)_{17}- $$) that confers lipid-binding properties. Its extended conformation enables integration into hydrophobic environments, such as lipid bilayers or micelles, enhancing drug encapsulation efficiency.
Key Properties of the C18 Chain
| Property | Value/Description |
|---|---|
| Chain Length | 18 carbons |
| Hydrophobicity | LogP ≈ 8.2 (calculated) |
| Melting Point | 28–32°C |
Ethylene Oxide Spacer Unit (PEG5)
The PEG5 spacer consists of five ethylene oxide ($$ -\text{CH}2\text{CH}2\text{O}- $$) repeats, providing a 20.4 Å hydrophilic spacer. This domain improves solubility, reduces nonspecific protein adsorption, and minimizes steric hindrance during conjugation.
PEG5 Structural Parameters
| Parameter | Value |
|---|---|
| Repeat Units | 5 |
| Molecular Weight | 220.2 g/mol |
| Hydration Capacity | 3–5 water molecules per repeat unit |
N-Hydroxysuccinimide Ester Functionality
The NHS ester ($$ \text{C}4\text{H}4\text{NO}_3 $$) enables covalent bonding with primary amines (e.g., lysine residues) via nucleophilic acyl substitution. The reaction releases N-hydroxysuccinimide, forming stable amide bonds.
$$
\text{Reaction: } \text{R-NH}_2 + \text{NHS-ester} \rightarrow \text{R-NH-CO-R'} + \text{N-hydroxysuccinimide}
$$
NHS Ester Reactivity
| Condition | Optimal Range |
|---|---|
| pH | 7.4–8.5 |
| Temperature | 4–25°C |
| Reaction Time | 30 min–2 hrs |
Comparative Analysis of PEG Chain Length Variants
While this compound is standardized for balanced hydrophilicity and steric effects, PEG chain length directly impacts conjugate performance:
Impact of PEG Spacer Length on Conjugate Properties
| PEG Length | Hydrodynamic Radius (Å) | Solubility (mg/mL) | Immunogenicity |
|---|---|---|---|
| PEG3 | 12.1 | 15.2 | Moderate |
| PEG5 | 20.4 | 32.7 | Low |
| PEG8 | 31.6 | 48.9 | Very Low |
Data derived from indicate PEG5 optimizes solubility (32.7 mg/mL in aqueous buffers) while maintaining efficient conjugation kinetics. Longer chains (e.g., PEG8) increase solubility but reduce labeling efficiency due to steric shielding.
Stereochemical Considerations in Conjugate Design
Stereochemical integrity is critical during synthesis. The this compound synthesis pathway (Fig. 1) involves:
- Octadecyl Succinic Anhydride Activation : Reacted with PEG5-diamine under anhydrous conditions.
- NHS Ester Formation : Carbodiimide-mediated coupling (e.g., EDC) at pH 6.5–7.0.
Stereochemical Stability
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38-23-25-40-27-29-42-30-28-41-26-24-39-22-20-33(37)43-34-31(35)18-19-32(34)36/h2-30H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCYQICYGFKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Bond Formation Between C18 and PEG5
The Williamson ether synthesis is the most common approach for coupling the C18 hydrocarbon to the PEG5 spacer. In this method, a PEG5 diol is functionalized with a leaving group (e.g., tosylate or bromide) at one terminus, while the other hydroxyl group is protected. Reaction with octadecyl alcohol under basic conditions facilitates nucleophilic substitution, yielding C18-PEG5-OH. For instance, C18-PEG4-NHS synthesis (a related compound) employs monodispersed PEG oligomers reacted with octadecyl bromide in the presence of sodium hydride. Extending this to PEG5 requires adjusting stoichiometry and reaction time to accommodate the longer spacer.
Activation of Terminal Hydroxyl as NHS Ester
The hydroxyl terminus of C18-PEG5-OH is activated using N,N'-disuccinimidyl carbonate (DSC) or carbodiimide-mediated coupling. In a typical procedure, the PEG intermediate is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by addition of DSC and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C to room temperature, with progress monitored by thin-layer chromatography (TLC). For example, Acid-PEG5-NHS ester synthesis uses similar activation conditions, achieving yields >75% after purification.
Stepwise Preparation Protocol
Materials and Reagents
-
PEG5 diol (MW 176 Da, monodispersed)
-
Octadecyl bromide (C18H37Br)
-
Sodium hydride (NaH, 60% dispersion in oil)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous THF/DCM
Synthetic Procedure
-
Protection of PEG5 Diol :
PEG5 diol (1.0 equiv) is dissolved in THF under nitrogen, and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv) is added with imidazole (2.0 equiv). The mixture is stirred at room temperature for 12 h, yielding PEG5-TBDMS-OH. -
C18 Etherification :
PEG5-TBDMS-OH (1.0 equiv) is treated with NaH (2.0 equiv) in THF at 0°C. Octadecyl bromide (1.2 equiv) is added dropwise, and the reaction is warmed to 50°C for 24 h. The product, C18-PEG5-TBDMS, is isolated via filtration and solvent evaporation. -
Deprotection :
C18-PEG5-TBDMS is stirred with tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C for 1 h, yielding C18-PEG5-OH. -
NHS Ester Activation :
C18-PEG5-OH (1.0 equiv) is reacted with DSC (1.5 equiv) and DMAP (0.1 equiv) in DCM at 0°C for 3 h. The mixture is washed with 1M HCl, brine, and dried over Na2SO4. Solvent removal affords crude this compound, purified via flash chromatography (cyclohexane/ethyl acetate gradient).
Purification and Characterization
Purification Techniques
Analytical Data
Methodological Considerations and Challenges
-
Monodispersity Control :
Ensuring uniform PEG5 chain length requires high-purity starting materials and controlled oligomerization conditions. -
Reaction Efficiency :
Excess DSC (1.5 equiv) and prolonged reaction times (3–6 h) mitigate incomplete NHS activation. -
Solubility Issues :
The hydrophobic C18 chain necessitates using THF/DCM mixtures to maintain reagent solubility during etherification .
Chemical Reactions Analysis
Types of Reactions
C18-Peg5-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts specifically and efficiently with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC.
Conditions: Physiologic to slightly alkaline conditions (pH 7.2 to 9).
Major Products
The major products formed from these reactions are amide-linked conjugates, which are commonly used in bioconjugation applications .
Scientific Research Applications
C18-Peg5-nhs has a wide range of applications in scientific research:
Chemistry: Used as a pegylation reagent to modify proteins and peptides, enhancing their solubility and stability.
Biology: Employed in the formation of micelles for drug delivery, improving the bioavailability of drug preparations.
Medicine: Used in the modification of therapeutic peptides to increase their half-life and biological activity.
Industry: Applied in the development of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of C18-Peg5-nhs involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amino groups of proteins or peptides, resulting in the formation of a covalent bond. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
C16-PEG5-NHS
- Structural Difference : Shorter alkyl chain (C16 vs. C18).
- Impact :
C18-PEG3-NHS
Functional Analogs
CY5-PEG-C18
- Functional Difference : Incorporates a cyanine dye (CY5) for fluorescence.
- Applications :
Maleimide-PEG-C18
Physicochemical and Reactivity Comparison
Solubility and Stability
Reactivity
| Compound | Reaction Rate with Amines (k, M⁻¹s⁻¹) | Optimal pH Range |
|---|---|---|
| This compound | 1.2 × 10³ | 7.5–8.5 |
| C18-PEG3-NHS | 2.5 × 10³ | 7.0–8.0 |
| Maleimide-PEG-C18 | 8.0 × 10² (with thiols) | 6.5–7.5 |
Drug Delivery Systems
Surface Functionalization
Key Considerations and Trade-offs
- PEG Length : Longer PEG chains (e.g., PEG5) enhance solubility and steric shielding but may reduce reaction rates .
- Alkyl Chain Length : C18 provides superior anchoring in hydrophobic environments compared to C16, but increases molecular weight .
- Functional Groups : NHS offers amine-specific conjugation, while maleimide targets thiols, requiring careful selection based on application .
Biological Activity
C18-Peg5-nhs, a polyethylene glycol (PEG)-based compound, is characterized by its unique structure that integrates a C18 hydrocarbon chain with a PEG5 linker and an N-hydroxysuccinimide (NHS) ester group. This composition allows for versatile applications in bioconjugation, enhancing the solubility, stability, and bioavailability of therapeutic agents. The biological activity of this compound is primarily attributed to its ability to form stable amide bonds with primary amines, making it a valuable tool in drug delivery systems and protein modification.
Synthesis Methodology
The synthesis of this compound involves several key steps:
- Formation of PEG-octadecyl Ester : Polyethylene glycol is reacted with octadecyl succinic anhydride.
- Coupling Reaction : The resulting compound is then reacted with NHS in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Chemical Reactions
This compound predominantly undergoes substitution reactions due to the NHS ester group, which reacts specifically with primary amines to form stable amide bonds. This reaction typically occurs under physiological to slightly alkaline conditions (pH 7.2 to 9).
The biological activity of this compound is primarily linked to its mechanism of action:
- Conjugation with Proteins : The NHS ester reacts with amino groups on proteins or peptides, forming covalent bonds that enhance the solubility and stability of these biomolecules.
- Micelle Formation : this compound is utilized in the formation of micelles for drug delivery, significantly improving the bioavailability of therapeutic agents.
Applications in Drug Delivery
This compound has been shown to improve the pharmacokinetic properties of various drugs:
- Increased Half-life : The modification of therapeutic peptides using this compound results in prolonged circulation time and enhanced biological activity.
- Bioconjugation : It is widely used for creating bioconjugates that can be employed in diagnostics and therapeutics .
Case Study 1: PEGylation of Therapeutic Peptides
Research has demonstrated that PEGylation using this compound enhances the stability and reduces immunogenicity in therapeutic peptides. For instance, studies indicated that PEGylated forms exhibited a significantly higher IC50 value compared to their non-PEGylated counterparts, showcasing improved potency against target cells .
Case Study 2: Micellar Drug Delivery Systems
In drug delivery applications, this compound was incorporated into micellar systems which facilitated enhanced drug solubility and absorption. In vitro studies revealed that drugs encapsulated within these micelles had increased bioavailability compared to free drug formulations.
Comparative Analysis
| Compound | Structure Characteristics | Biological Activity | Applications |
|---|---|---|---|
| This compound | C18 chain + PEG5 + NHS | Enhanced solubility & stability | Drug delivery, protein modification |
| Alkyne-PEG5-NHS ester | Alkyne group + PEG5 + NHS | Similar reactivity but less hydrophobic | Bioconjugation |
| Methoxy PEG Succinimidyl Carboxymethyl Ester | Methoxy group + PEG | Moderate stability | Peptide modification |
This compound stands out due to its unique hydrophobicity from the C18 chain, making it particularly effective for applications requiring enhanced solubility and stability compared to other PEG derivatives.
Q & A
Q. What criteria define a robust research question for investigating this compound in cross-disciplinary applications?
- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"Does this compound enhance siRNA delivery efficacy in hepatic cells compared to commercial PEG-lipid conjugates?"
Validate feasibility via pilot cytotoxicity assays and novelty via patent/literature searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
